

# Adjusting Disofenin imaging parameters for high body mass index subjects

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Disofenin Imaging for High BMI Subjects

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Technetium-99m (Tc-99m) **Disofenin** for hepatobiliary scintigraphy in subjects with a high body mass index (BMI).

## Frequently Asked Questions (FAQs)

Q1: What is Tc-99m **Disofenin** imaging? A1: Technetium Tc-99m **Disofenin** is a radiopharmaceutical agent used for hepatobiliary imaging, also known as a HIDA scan or cholescintigraphy.[1][2][3] When injected intravenously, it is taken up by hepatocytes in the liver and excreted into the biliary system.[2][4] This allows for the functional assessment of the liver, gallbladder, and bile ducts, aiding in the diagnosis of conditions like acute cholecystitis, biliary obstruction, and bile leaks.[2][5]

Q2: Why does a high BMI pose a challenge for **Disofenin** imaging? A2: A high BMI, typically defined as ≥30 kg/m<sup>2</sup>, presents significant challenges primarily due to the increased amount of soft tissue (adipose tissue) the gamma photons must travel through to reach the detector.[6] This leads to two main physical problems:



- Photon Attenuation: The soft tissue absorbs and blocks a portion of the photons, reducing the number of counts detected by the gamma camera. This can result in images with low signal-to-noise ratio, appearing noisy or "mottled".[7][8][9]
- Compton Scatter: Photons that are not absorbed can be scattered, changing their direction and energy. This scatter degrades image resolution and contrast, making it difficult to distinguish anatomical structures clearly.[7][8]

Q3: What are the most common image quality issues encountered in high BMI subjects? A3: Researchers may observe several issues, including a general decrease in image quality, non-visualization or faint visualization of the gallbladder or biliary tree, and difficulty in calculating accurate quantitative metrics like Gallbladder Ejection Fraction (GBEF).[10] Radiologists often use phrases like "limited by body habitus" in reports when image quality is compromised due to a patient's size.[6][7][10]

Q4: Are there specific guidelines for radiopharmaceutical dosing in high BMI subjects? A4: There is a lack of specific, standardized dosing recommendations for many radiopharmaceuticals, including **Disofenin**, in the high BMI population.[11][12][13] Standard adult doses are often based on an ideal weight of 70 kg.[14] While simply increasing the dose based on total body weight might seem logical, it raises concerns about increased radiation exposure.[14][15] The general approach is to increase the administered activity, often to the maximum allowable dose, to counteract photon attenuation.[7] However, this should be balanced with radiation safety principles.

# **Troubleshooting Guide**

Issue 1: Image appears noisy with low photon counts.

- Cause: This is typically due to photon attenuation from increased soft tissue. The number of photons reaching the gamma camera is insufficient to create a clear image.
- Solutions:
  - Increase Acquisition Time: Lengthening the time per frame allows the camera to collect more photon data, which can significantly improve the signal-to-noise ratio.



- Adjust Administered Dose: While there are no universal guidelines, administering a higher dose of Tc-99m **Disofenin**, up to the maximum recommended limit, can help compensate for attenuation.[7][14] This decision should be made in consultation with a nuclear medicine physician or radiation safety officer.
- Use a Low-Energy High-Resolution (LEHR) Collimator: While a Low-Energy All-Purpose (LEAP) collimator is common, a LEHR collimator can improve spatial resolution, although it may require longer imaging times due to lower sensitivity. The choice involves a trade-off between sensitivity and resolution. The British Nuclear Medicine Society suggests a low energy all-purpose or high-resolution collimator is suitable.[5]

Issue 2: The gallbladder is not visualized within the standard 60-minute timeframe.

- Cause: This could be due to acute cholecystitis, but in high BMI subjects, poor image quality from attenuation can be a confounding factor.
- Solutions:
  - Follow Standard Delayed Imaging Protocols: Before attributing non-visualization to body habitus, standard procedures must be followed. This includes obtaining delayed images for up to 3-4 hours.[16]
  - Consider Morphine Augmentation: If the gallbladder is not seen by 60 minutes, morphine
    can be administered intravenously (e.g., 0.04 mg/kg) to constrict the sphincter of Oddi,
    which increases pressure in the biliary system and promotes filling of the gallbladder if the
    cystic duct is patent.[16][17]
  - Optimize Patient Positioning: Repositioning the patient, for example into a left anterior oblique (LAO) view, can sometimes separate the gallbladder from other structures and bring it closer to the camera, potentially improving visualization.[16][18]

Issue 3: Poor contrast between the liver/biliary system and surrounding background tissue.

- Cause: Increased Compton scatter degrades image contrast, making the edges of organs appear blurry and reducing the target-to-background ratio.
- Solutions:



- Use Appropriate Energy Windowing: Ensure the energy window is correctly centered on the 140 keV photopeak of Tc-99m with a standard 15-20% window. A slightly asymmetric window might be considered to exclude lower-energy scattered photons, but this requires careful evaluation by a medical physicist.
- Consider Scatter Correction Software: Modern gamma cameras often have software algorithms to correct for Compton scatter. Ensure this feature is enabled and properly calibrated.
- Optimize Collimator Choice: For larger patients, a medium-energy collimator could be considered to reduce the acceptance of scattered photons, although this is not standard practice for Tc-99m and would reduce primary photon detection. The trade-offs must be carefully weighed.

# **Quantitative Data: Parameter Adjustments**

The following table summarizes common Tc-99m **Disofenin** imaging parameters and suggested adjustments for high BMI subjects, based on general principles of nuclear medicine imaging in obesity.



| Parameter           | Standard Protocol<br>(Average BMI)                                               | Recommended<br>Adjustment for<br>High BMI (>30)                                                    | Rationale                                                                        |
|---------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Patient Fasting     | Minimum 2-6 hours,<br>no longer than 24<br>hours[5][16]                          | No change. Crucial for ensuring gallbladder relaxation.                                            | Prolonged fasting (>24h) can prevent tracer uptake, mimicking obstruction. [5]   |
| Radiopharmaceutical | Tc-99m Disofenin or<br>Mebrofenin[4][5]                                          | No change.                                                                                         | Disofenin has high<br>liver extraction<br>efficiency, which is<br>beneficial.[2] |
| Administered Dose   | 111–296 MBq (3–8<br>mCi)                                                         | Increase dose<br>towards the upper end<br>of the range or to<br>maximum allowable<br>limit.[7][14] | To compensate for increased photon attenuation by adipose tissue.[7]             |
| Collimator          | Low-Energy All-<br>Purpose (LEAP) or<br>Low-Energy High-<br>Resolution (LEHR)[5] | Consider LEHR for better resolution, but be prepared to increase imaging time.                     | To improve spatial resolution which is degraded by scatter.                      |
| Acquisition Type    | Dynamic acquisition, 1<br>min/frame for 60<br>minutes[16]                        | Increase time per<br>frame (e.g., 90-120<br>sec/frame) or total<br>acquisition time.[7]            | To increase photon counts and improve signal-to-noise ratio. [7]                 |
| Image Matrix        | 128x128 or<br>256x256[16]                                                        | Use 128x128 matrix.                                                                                | A smaller matrix with larger pixels is more forgiving of low count statistics.   |
| Delayed Imaging     | Up to 4 hours if gallbladder is not visualized[16]                               | Strongly recommended; may be required more frequently.                                             | To differentiate true non-visualization from poor statistics or delayed filling. |



# **Experimental Protocols**

# Standard Protocol: Hepatobiliary Scintigraphy with Tc-99m Disofenin

This protocol is based on guidelines from the Society of Nuclear Medicine and Molecular Imaging (SNMMI).[16]

- Patient Preparation:
  - Confirm patient has been fasting for at least 4 hours, but not more than 24 hours.
  - Record any recent use of opiate medications, as they can interfere with results.
  - For patients fasting >24 hours or on total parenteral nutrition (TPN), consider pretreatment with a cholecystokinin (CCK) analog like sincalide to empty the gallbladder before the tracer is administered.[17]
- Radiopharmaceutical Administration:
  - Prepare and perform quality control on the Tc-99m **Disofenin** according to manufacturer instructions.
  - Administer 111–296 MBq (3–8 mCi) of Tc-99m Disofenin intravenously.
- Image Acquisition:
  - Position the patient supine under a large-field-of-view gamma camera fitted with a LEAP or LEHR collimator. The liver and biliary region should be centered in the field of view.
  - Begin dynamic imaging immediately upon injection.
  - Acquire images at 1 minute per frame for 60 minutes. Use a 128x128 matrix.
  - Energy window should be set at 140 keV with a 15-20% width.
- Image Processing and Interpretation:



- Review the dynamic images for hepatic uptake, biliary tract visualization, gallbladder filling, and tracer passage into the small intestine.
- Normal visualization of the gallbladder and small intestine should occur within 60 minutes.
- If the gallbladder is not visualized by 60 minutes, proceed with delayed imaging (up to 4 hours) or morphine augmentation (0.04 mg/kg IV) to differentiate acute cholecystitis from other conditions.

## **Modifications for High BMI Subjects**

- Dose Adjustment: Administer a dose in the higher end of the standard range (e.g., 296 MBq / 8 mCi), as determined by institutional policy, to counteract attenuation.[7][14]
- Acquisition Time: Increase the acquisition time per frame to 90-120 seconds to improve photon statistics.
- Patient Positioning: Utilize anterior, right anterior oblique (RAO), and right lateral views as needed to separate the gallbladder from the liver and duodenum and to minimize tissue attenuation.
- Scatter Correction: Ensure that validated scatter correction software is utilized during image processing to improve image contrast.

# **Visualizations: Workflows and Logic**

Below are diagrams created using Graphviz (DOT language) to illustrate key troubleshooting and logical workflows.





Click to download full resolution via product page

Caption: Troubleshooting workflow for poor image quality in high BMI subjects.





Click to download full resolution via product page

Caption: Logical relationship of BMI to imaging parameter adjustments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Technetium tc 99m disofenin (intravenous route) Side effects & uses Mayo Clinic [mayoclinic.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Clinical experience with 99mTc-disofenin as a cholescintigraphic agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Technical challenges of imaging & image-guided interventions in obese patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing care for the obese patient in interventional radiology PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of obesity on image quality: fifteen-year longitudinal study for evaluation of dictated radiology reports PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dosing Therapeutic Radiopharmaceuticals in Obese Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. dirjournal.org [dirjournal.org]
- 16. snmmi.org [snmmi.org]
- 17. radiology.wisc.edu [radiology.wisc.edu]
- 18. contemporaryobgyn.net [contemporaryobgyn.net]



 To cite this document: BenchChem. [Adjusting Disofenin imaging parameters for high body mass index subjects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014549#adjusting-disofenin-imaging-parameters-for-high-body-mass-index-subjects]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com